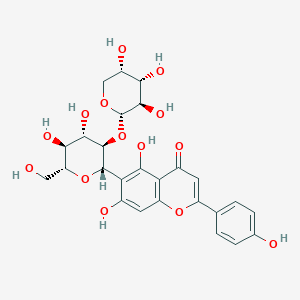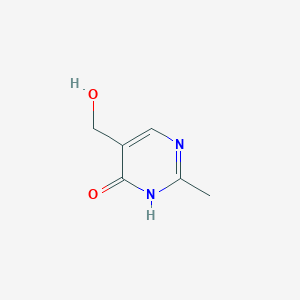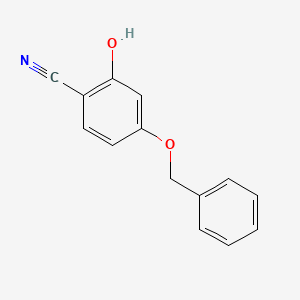
Isovitexin 2''-O-arabinoside
Overview
Description
Isovitexin 2’'-O-arabinoside is a flavonoid compound that belongs to the flavone class of phytochemicals . It is commonly found in a variety of plants, including rice, wheat, and oats . This compound possesses several pharmacological properties, including anti-inflammatory, antioxidant, and neuroprotective effects .
Synthesis Analysis
Isovitexin 2’'-O-arabinoside is a natural flavonoid found in plantlets of Avena sativa L . The compound was identified in a bioassay-guided isolation from a methanol/water extract of the aerial parts of oat plants . The flavonoid fraction showed phytotoxic activity .Molecular Structure Analysis
Isovitexin 2’'-O-arabinoside is a disaccharide derivative that is isovitexin attached to an α-L-arabinopyranosyl residue at position 2 via a glycosidic linkage . It is functionally related to an isovitexin .Scientific Research Applications
Flavonoid Composition and Systematics
Isovitexin 2'-O-arabinoside, a type of C-/O-glycosyl flavone, is found in various plants like Silene italica. Research has shown that these flavones, including isovitexin, are significant for the systematics of certain plant genera (Olennikov, Kashchenko, & Chirikova, 2019).
Pharmacological Effects
Isovitexin 2'-O-arabinoside, along with its isomer vitexin, is noted for a range of pharmacological effects. These include antioxidant, anticancer, anti-inflammatory, and neuroprotective properties. These bioactive components are significant in traditional Chinese medicine and show promise as potential medicines for various diseases (He et al., 2016).
Antioxidant and Anti-inflammatory Activities
Research has identified isovitexin as a potent antioxidant, comparable to α-tocopherol. It's effective in reducing hydrogen peroxide production and inhibiting proinflammatory cytokines like TNF-α in activated mouse macrophages. These findings suggest its potential in reducing inflammation and carcinogenesis (Huang et al., 2005).
Therapeutic Potential in COVID-19
A 2022 study investigated isovitexin's potential in COVID-19 therapy, finding that it binds effectively to the human angiotensin-converting enzyme 2 (hACE2) receptor. This interaction suggests its potential as a therapeutic agent in suppressing SARS-CoV-2 infection (Ferdausi et al., 2022).
Protective Effects Against Liver Injury
Isovitexin has demonstrated protective effects against acute liver injury induced by substances like Lipopolysaccharide (LPS)/d-galactosamine in mice. It works by inhibiting inflammatory and oxidative responses, suggesting its use as a potential agent for liver injury treatment (Hu, Wang, Pan, & Lin, 2018).
Potential in Diabetes Management
In studies involving Ficus deltoidea leaves, isovitexin showed significant α-glucosidase inhibition in vivo, indicating its potential in managing postprandial blood glucose levels, especially in diabetic conditions (Choo et al., 2012).
Skin Protection and Stem Cell Properties
Research on the effects of airborne particulate matter (PM2.5) on skin cells found that isovitexin can protect against oxidative stress and enhance stem cell properties in keratinocytes. This suggests its potential application in skin protection and therapy (Chowjarean et al., 2019).
Molecular Mechanisms in Aging
Vitexin and isovitexin have shown potential in promoting longevity and fitness by inhibiting the insulin/IGF-1 signaling pathway in models like Caenorhabditis elegans. This finding suggests their role in age-related health benefits (Tao et al., 2022).
properties
IUPAC Name |
6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O14/c27-7-16-20(33)22(35)25(40-26-23(36)19(32)13(31)8-37-26)24(39-16)18-12(30)6-15-17(21(18)34)11(29)5-14(38-15)9-1-3-10(28)4-2-9/h1-6,13,16,19-20,22-28,30-36H,7-8H2/t13-,16+,19-,20+,22-,23+,24-,25+,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRIYYKEWCXQOS-XAYOXWHSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OC2C(C(C(OC2C3=C(C4=C(C=C3O)OC(=CC4=O)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2C3=C(C4=C(C=C3O)OC(=CC4=O)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201308592 | |
| Record name | Isovitexin 2′′-O-arabinoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201308592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isovitexin 2''-O-arabinoside | |
CAS RN |
53382-71-1 | |
| Record name | Isovitexin 2′′-O-arabinoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53382-71-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isovitexin 2′′-O-arabinoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201308592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![6,7-dihydro-5H-cyclopenta[c]pyridin-5-one](/img/structure/B1590968.png)

